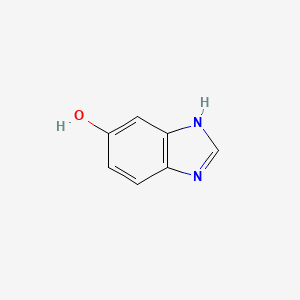

5-Hidroxi-bencimidazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Hydroxybenzimidazole and its derivatives is a key area of research, with methods evolving to create more efficient and versatile synthetic routes. For instance, Katsuyama and Kubo (2007) reported the first synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole from 3,4-diaminobenzoic acid, highlighting its potential as an intermediate for the synthesis of drugs, agrochemicals, dyes, perfumes, and cosmetics (Katsuyama & Kubo, 2007).

Molecular Structure Analysis

The molecular structure of 5-Hydroxybenzimidazole has been analyzed through various spectroscopic techniques. Zaitsev et al. (1992) used the MNDO method to calculate the heats of formation, energetic, electronic, and structural characteristics of 5-Hydroxybenzimidazole, providing insight into its tautomeric forms and their properties (Zaitsev et al., 1992).

Chemical Reactions and Properties

Research into the chemical reactions of 5-Hydroxybenzimidazole has uncovered its role as a precursor in several key reactions. Wurm, Weyhenmeyer, and Renz (1975) demonstrated that in Clostridium thermoaceticum, 5-Hydroxybenzimidazole is methylated to 5-methoxybenzimidazole, indicating its precursor function in the biosynthesis of 5-methoxybenzimidazole (Wurm, Weyhenmeyer, & Renz, 1975).

Physical Properties Analysis

The physical properties of 5-Hydroxybenzimidazole, such as its solubility, melting point, and stability, are crucial for its application in various fields. The study by Li, Fried, Colebrook, and Burkhardt (2010) on polybenzimidazoles provides insights into the hydration and phosphoric acid doping effects on polybenzimidazoles, which could indirectly relate to the physical properties of 5-Hydroxybenzimidazole derivatives (Li, Fried, Colebrook, & Burkhardt, 2010).

Chemical Properties Analysis

The chemical properties of 5-Hydroxybenzimidazole, including its basicity, reactivity, and potential for forming derivatives, have been extensively studied. Korolev et al. (1992) examined the acid-base properties of 5-hydroxybenzimidazoles, showing them to exist as 5-hydroxy-tautomers in nitromethane and discussing the effects of substituents on basicity (Korolev et al., 1992).

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

El 5-Hidroxi-bencimidazol se ha utilizado en el diseño y síntesis de ligandos dirigidos a múltiples objetivos (MTDL) para el tratamiento de la enfermedad de Alzheimer . Estos MTDL se obtienen uniendo una unidad de hidroxi-fenil-bencimidazol a la parte activa mimética del donepezilo . Han mostrado potencial como fármacos anti-Alzheimer en términos de actividad biológica, incluida la inhibición de la acetilcolinesterasa y la agregación de β-amiloide, la quelación de metales y la capacidad neuroprotectora .

Aplicaciones farmacológicas

Los benzimidazoles, incluido el this compound, tienen una amplia gama de aplicaciones farmacológicas . Se exploran ampliamente como potentes inhibidores de diversas enzimas involucradas en una amplia gama de usos terapéuticos, incluidos los antidiabéticos, anticancerígenos, antimicrobianos, antiparasitarios, analgésicos, antivirales y antihistamínicos . También se utilizan en enfermedades cardiovasculares, neurología, endocrinología, oftalmología y más .

Protección de bomberos

El this compound se utiliza en la producción de tejidos PBI, que son conocidos por su protección comprobada contra el calor y las llamas . Estos tejidos se utilizan para proteger a los bomberos en varios servicios de bomberos .

Inhibidores de la corrosión

Los compuestos de benzimidazol, incluido el this compound, se han estudiado por su función como inhibidores de la corrosión . Estos compuestos han mostrado resultados prometedores en estudios electroquímicos, condiciones experimentales y mecanismos propuestos .

Mecanismo De Acción

Target of Action

5-Hydroxybenzimidazole is a member of the benzimidazole class of compounds . Benzimidazoles are known to interact with various enzymes, playing a significant role in a wide range of therapeutic uses . They have been extensively explored as potent inhibitors of various enzymes involved in numerous biological processes . .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one

Biochemical Pathways

5-Hydroxybenzimidazole is involved in the anaerobic biosynthesis of cobamides, a family of cofactors that includes Vitamin B12 . It is synthesized from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole (AIR) in a single step catalyzed by the enzyme 5-hydroxybenzimidazole synthase . This pathway is found in certain bacteria and archaea .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability , which may also apply to 5-Hydroxybenzimidazole.

Result of Action

For example, benzimidazoles have shown promising applications in biological and clinical studies due to their significant biological activity .

Action Environment

The action of 5-Hydroxybenzimidazole, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . This suggests that the action, efficacy, and stability of 5-Hydroxybenzimidazole might also be influenced by the environmental conditions.

Propiedades

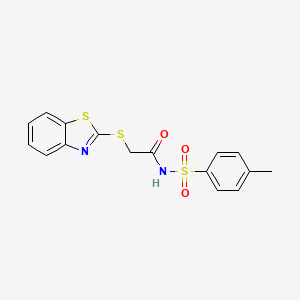

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1224902.png)

![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)

![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)

![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)

![N-[4-methyl-5-[2-(3-nitroanilino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1224911.png)

![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)

![N-[[4-(4-chlorophenoxy)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224923.png)

![4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide](/img/structure/B1224926.png)